Acide Fmoc-3-aminobenzène-1,2-dicarboxylique

Vue d'ensemble

Description

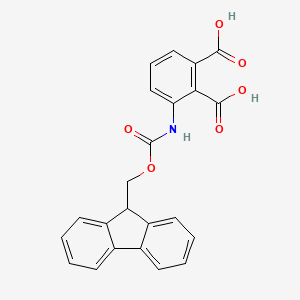

Fmoc-3-aminobenzene-1,2-dicarboxylic acid is a chemical compound with the molecular formula C23H17NO6 and a molecular weight of 403.4 g/mol . It is primarily used in proteomics research and is known for its role in the synthesis of peptides and other biochemical applications . The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an aminobenzene dicarboxylic acid moiety, which makes it a valuable intermediate in organic synthesis.

Applications De Recherche Scientifique

Fmoc-3-aminobenzene-1,2-dicarboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: It is a key intermediate in the synthesis of peptides, which are used in various biochemical and pharmaceutical research.

Proteomics Research: The compound is used in the study of proteins and their functions, aiding in the identification and quantification of proteins in complex biological samples.

Drug Development: It plays a role in the development of new drugs by facilitating the synthesis of peptide-based therapeutics.

Bioconjugation: The compound is used in the conjugation of biomolecules, enhancing their stability and functionality.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-aminobenzene-1,2-dicarboxylic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of carboxylic acid functionalities. One common method involves the reaction of 3-aminobenzene-1,2-dicarboxylic acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of Fmoc-3-aminobenzene-1,2-dicarboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Types of Reactions:

Substitution Reactions: The amino group in Fmoc-3-aminobenzene-1,2-dicarboxylic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the carboxylic acid groups.

Coupling Reactions: It is commonly used in peptide coupling reactions, where the Fmoc group is removed to allow the amino group to react with carboxylic acids or esters.

Common Reagents and Conditions:

Fmoc Chloride: Used for the protection of the amino group.

Triethylamine: Acts as a base in the protection reaction.

Dichloromethane: Common solvent for the reactions.

Piperidine: Used for the deprotection of the Fmoc group.

Major Products:

Mécanisme D'action

The mechanism of action of Fmoc-3-aminobenzene-1,2-dicarboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed using piperidine, allowing the amino group to participate in further reactions . The compound’s ability to protect and deprotect amino groups makes it a valuable tool in organic synthesis.

Comparaison Avec Des Composés Similaires

- Fmoc-4-aminobenzene-1,2-dicarboxylic acid

- Fmoc-3-aminobenzene-1,4-dicarboxylic acid

- Fmoc-3,4-diaminobenzoic acid

Comparison: Fmoc-3-aminobenzene-1,2-dicarboxylic acid is unique due to the specific positioning of the amino and carboxylic acid groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in peptide synthesis .

Activité Biologique

Introduction

Fmoc-3-aminobenzene-1,2-dicarboxylic acid (Fmoc-3-ABDC) is a compound that has garnered attention in biochemistry and medicinal chemistry due to its potential applications in peptide synthesis, protein engineering, and drug development. This article explores the biological activities associated with Fmoc-3-ABDC, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

Fmoc-3-ABDC is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a 3-amino-1,2-benzenedicarboxylic acid structure. The molecular formula is C₁₄H₁₃N₁O₄, with a molecular weight of approximately 255.26 g/mol. The Fmoc group serves as a protective moiety for the amino functionality during peptide synthesis, allowing for selective reactions without interference from the amine group.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃N₁O₄ |

| Molecular Weight | 255.26 g/mol |

| Functional Groups | Amino, Carboxylic Acid |

| Protecting Group | Fmoc |

The biological activity of Fmoc-3-ABDC primarily stems from its ability to act as a linker in peptide synthesis and its interactions within metal-organic frameworks (MOFs). The amino group enhances binding affinities with various biological targets, facilitating enzyme immobilization and protein interactions.

Key Mechanisms:

- Peptide Synthesis : The Fmoc group allows for the selective attachment of amino acids during solid-phase peptide synthesis (SPPS), which is crucial for constructing complex peptides.

- Metal Coordination : The carboxylic acid groups can coordinate with metal ions, forming stable complexes that are useful in catalysis and sensing applications.

- Fluorescence Properties : Fmoc-3-ABDC exhibits unique fluorescence characteristics that can be exploited in biological imaging and detection methodologies.

1. Protein Engineering

Fmoc-3-ABDC is utilized in protein engineering to introduce specific functionalities into proteins. Its ability to form stable linkages makes it suitable for modifying protein structures, enhancing their stability and activity.

2. Drug Development

While specific biological activities of Fmoc-3-ABDC are not extensively documented, its structural analogs have shown promise in drug development:

- Cytotoxic Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications.

Case Study: Cytotoxicity of Related Compounds

A study investigated the cytotoxic effects of bioactive compounds similar to Fmoc-3-ABDC on HepG2 and MCF-7 cancer cell lines. The results indicated that these compounds exhibited concentration-dependent cytotoxicity with IC50 values significantly affecting cell viability .

Research Findings

Recent studies have highlighted the versatility of Fmoc-3-ABDC in various biochemical applications:

- Fluorescence Quantum Yield : Research demonstrated that derivatives of Fmoc compounds exhibit varying fluorescence quantum yields depending on their environment, which can be useful for tracking biomolecular interactions .

Table 2: Fluorescence Properties

| Compound | Solvent | Emission Max (nm) | Quantum Yield |

|---|---|---|---|

| Fmoc-3-Aminobenzene | Ethyl Acetate | 460 | 0.73 |

| Fmoc-3-Aminobenzene | Water | 561 | 0.040 |

Propriétés

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO6/c25-21(26)17-10-5-11-19(20(17)22(27)28)24-23(29)30-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-11,18H,12H2,(H,24,29)(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDPRGMRALLFSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.